1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
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Overview
Description
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide typically involves the reaction of 3-chlorobenzyl chloride with 2-(2-ethoxy-2-oxoethyl)pyridine in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyridinium ion can act as an electrophile, undergoing nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include pyridinium N-oxides.
Reduction: Products include pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pyridinium ion can facilitate electron transfer processes, which might be crucial in its catalytic or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 1-(3-Methylbenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 1-(3-Chlorobenzyl)-2-(2-oxoethyl)pyridinium bromide
Uniqueness
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to the presence of the 3-chlorobenzyl group, which can influence its reactivity and biological activity. The ethoxy group in the 2-position also adds to its distinct chemical properties, potentially affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
ethyl 2-[1-[(3-chlorophenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-2-20-16(19)11-15-8-3-4-9-18(15)12-13-6-5-7-14(17)10-13;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBMGGKTWJPSE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC(=CC=C2)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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